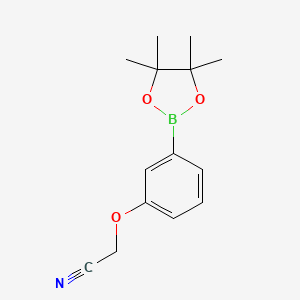![molecular formula C13H11NO3S B1602393 6-[4-(Méthylsulfonyl)phényl]-2-pyridinecarbaldéhyde CAS No. 834884-84-3](/img/structure/B1602393.png)
6-[4-(Méthylsulfonyl)phényl]-2-pyridinecarbaldéhyde
Vue d'ensemble
Description
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is a heterocyclic compound with the molecular formula C13H11NO3S. It is known for its significant role as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound is characterized by the presence of a pyridine ring substituted with a methylsulfonylphenyl group and an aldehyde functional group.
Applications De Recherche Scientifique
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s stability could be affected by the pH of the environment, as changes in pH can influence the protonation state of the compound. The presence of other molecules could also affect the compound’s efficacy, as these molecules could compete with the compound for binding to its targets.
Analyse Biochimique
Biochemical Properties
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde has been shown to inhibit certain kinases, leading to downstream effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within cells. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid.
Reduction: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 6-[4-(Methanesulfonyl)phenyl]pyridine-2-carbaldehyde
- 6-(2-Thienyl)-2-pyridinecarboxaldehyde
- 6-(3-Thienyl)pyridine-2-carboxaldehyde
Comparison: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
6-(4-methylsulfonylphenyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18(16,17)12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKMSDYWZMIYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584691 | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-84-3 | |
| Record name | 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Methanesulfonyl)phenyl]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-(Methylsulfonyl)phenyl)-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)

